N-(4-chlorophenyl)cycloheptanamine
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Overview
Description
N-(4-chlorophenyl)cycloheptanamine is an organic compound with the molecular formula C13H18ClN It is a derivative of cycloheptanamine, where the amine group is substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)cycloheptanamine typically involves the reaction of cycloheptanone with 4-chloroaniline in the presence of a reducing agent. One common method is the reductive amination process, where cycloheptanone is reacted with 4-chloroaniline in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalytic hydrogenation and advanced purification techniques like column chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)cycloheptanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium tert-butoxide, and ammonia.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
N-(4-chlorophenyl)cycloheptanamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)cycloheptanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)cycloheptanamine
- N-(4-bromophenyl)cycloheptanamine
- N-(4-methylphenyl)cycloheptanamine
Uniqueness
N-(4-chlorophenyl)cycloheptanamine is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, affecting its ability to cross biological membranes and interact with molecular targets .
Properties
Molecular Formula |
C13H18ClN |
---|---|
Molecular Weight |
223.74 g/mol |
IUPAC Name |
N-(4-chlorophenyl)cycloheptanamine |
InChI |
InChI=1S/C13H18ClN/c14-11-7-9-13(10-8-11)15-12-5-3-1-2-4-6-12/h7-10,12,15H,1-6H2 |
InChI Key |
IRIBKPCHNGKBLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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